molecular formula C11H14N4S B11801082 N-((1H-Pyrazol-4-yl)methyl)-1-(2-cyclopropylthiazol-4-yl)methanamine

N-((1H-Pyrazol-4-yl)methyl)-1-(2-cyclopropylthiazol-4-yl)methanamine

Cat. No.: B11801082
M. Wt: 234.32 g/mol
InChI Key: PZMKVVKMTGZGQV-UHFFFAOYSA-N
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Description

N-((1H-Pyrazol-4-yl)methyl)-1-(2-cyclopropylthiazol-4-yl)methanamine is a synthetic methanamine derivative featuring a pyrazole and thiazole heterocyclic system. The pyrazole moiety is substituted at the 4-position with a methyl group, while the thiazole ring is functionalized with a cyclopropyl substituent at the 2-position.

Properties

Molecular Formula

C11H14N4S

Molecular Weight

234.32 g/mol

IUPAC Name

N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)methanamine

InChI

InChI=1S/C11H14N4S/c1-2-9(1)11-15-10(7-16-11)6-12-3-8-4-13-14-5-8/h4-5,7,9,12H,1-3,6H2,(H,13,14)

InChI Key

PZMKVVKMTGZGQV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CS2)CNCC3=CNN=C3

Origin of Product

United States

Biological Activity

N-((1H-Pyrazol-4-yl)methyl)-1-(2-cyclopropylthiazol-4-yl)methanamine, a compound with the molecular formula C14H20N4S and a molecular weight of 276.40 g/mol, has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and related research findings.

Structural Overview

The compound features a pyrazole ring linked to a thiazole moiety substituted with a cyclopropyl group. This unique combination of structures is believed to contribute to its diverse pharmacological properties. The presence of both pyrazole and thiazole groups often correlates with various biological activities, including anti-inflammatory and anticancer effects.

Molecular Structure

PropertyDetails
Molecular FormulaC14H20N4S
Molecular Weight276.40 g/mol
CAS Number1427023-66-2

Research indicates that this compound may act as an inhibitor of Bruton's tyrosine kinase (BTK) . BTK plays a crucial role in B-cell receptor signaling, which is implicated in various cancers and autoimmune diseases. Inhibition of BTK can lead to reduced proliferation of malignant cells and modulation of immune responses .

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

  • Anticancer Activity : In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
  • Anti-inflammatory Effects : The presence of pyrazole and thiazole moieties often correlates with anti-inflammatory activity. Preliminary studies suggest that this compound could reduce inflammation markers in cellular models.
  • Kinase Inhibition : Similar compounds have demonstrated kinase inhibition, which is relevant for developing targeted therapies for cancers and inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-tert-butyl-N-[6-[6-[ (1-methylpyrazol-4-yl)amino]pyrimidin -4 -yl]- ...Contains a thiazole and pyrimidine moietyPotential kinase inhibition
2-tert-butyl-N-[7-[2-[ (1-methylpyrazol - 4 - yl) amino ]pyrimidin - 4 - yl]- ...Similar heterocyclic structureAnticancer properties
N-[ (1-methylpyrazol - 4 - yl)methyl]- 1-(2-cyclopropylthiazol - 4 - yl)methanamineDirectly related structureKinase inhibition

The unique combination of cyclopropane and thiazole functionalities alongside pyrazole in this compound suggests distinct pharmacological profiles compared to these similar compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Methanamine Derivatives

The compound’s structural analogs include methanamine derivatives with heterocyclic and aryl substitutions. Two closely related compounds, N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine and N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine , were studied for their effects on wheat germination . Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Methanamine Derivatives
Compound Heterocyclic Core Substituents Reported Biological Activity
N-((1H-Pyrazol-4-yl)methyl)-1-(2-cyclopropylthiazol-4-yl)methanamine Pyrazole (4-methyl), Thiazole (2-cyclopropyl) Cyclopropyl, methyl Not reported in evidence
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Benzimidazole 4-Chlorophenyl Inhibited germination in bread/durum wheat
N-(1H-Benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine Benzimidazole 4-Nitrophenyl Varied effects on wheat germination

Key Observations :

Heterocyclic Core: The target compound uses pyrazole and thiazole rings, whereas analogs in employ benzimidazole.

Substituent Effects : The cyclopropyl group on the thiazole ring may enhance metabolic stability compared to the chlorophenyl/nitrophenyl groups in analogs. Electron-withdrawing groups (e.g., nitro) in the analogs correlate with stronger biological effects .

Biological Implications : While the target compound’s activity is undocumented, the benzimidazole derivatives demonstrate substituent-dependent modulation of wheat germination. This suggests that the target’s cyclopropyl and pyrazole groups could confer distinct agricultural or pharmacological properties.

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